2-(5-Bromonicotinamido)-3-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromonicotinamido)-3-methylpentanoic acid is an organic compound that features a brominated nicotinamide moiety attached to a methylpentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromonicotinamido)-3-methylpentanoic acid typically involves the bromination of nicotinamide followed by its coupling with 3-methylpentanoic acid. The bromination can be achieved using bromine or N-bromosuccinimide in the presence of a suitable solvent such as acetonitrile or dichloromethane. The coupling reaction is often facilitated by activating agents like carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to form the amide bond .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromonicotinamido)-3-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The brominated nicotinamide moiety can be oxidized to form corresponding N-oxides.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding the non-brominated analog.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like palladium on carbon with hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Non-brominated nicotinamido-methylpentanoic acid.
Substitution: Various substituted nicotinamido-methylpentanoic acids.
Scientific Research Applications
2-(5-Bromonicotinamido)-3-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 2-(5-Bromonicotinamido)-3-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated nicotinamide moiety can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloronicotinamido)-3-methylpentanoic acid
- 2-(5-Fluoronicotinamido)-3-methylpentanoic acid
- 2-(5-Iodonicotinamido)-3-methylpentanoic acid
Uniqueness
2-(5-Bromonicotinamido)-3-methylpentanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with molecular targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C12H15BrN2O3 |
---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
2-[(5-bromopyridine-3-carbonyl)amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C12H15BrN2O3/c1-3-7(2)10(12(17)18)15-11(16)8-4-9(13)6-14-5-8/h4-7,10H,3H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
OQVNJVSIPVUOLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=CC(=CN=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.